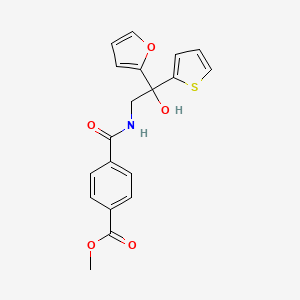![molecular formula C21H20N6OS B3010459 N-(2,4-dimethylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886935-53-1](/img/structure/B3010459.png)
N-(2,4-dimethylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray crystallography or NMR spectroscopy to determine the arrangement of atoms in a molecule .Chemical Reactions Analysis
Chemical reactions analysis involves studying how the compound reacts with other substances. This can include observing changes in the compound under different conditions, such as changes in temperature or pressure .Physical And Chemical Properties Analysis
Physical and chemical properties include characteristics like melting point, boiling point, solubility, and reactivity. These properties can be determined through various experimental methods .Wissenschaftliche Forschungsanwendungen
Synthesis and Antiexudative Activity
- Research conducted by Chalenko et al. (2019) details the synthesis of pyrolin derivatives of N-(2,4-dimethylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. This study also evaluates the anti-exudative activity of these compounds, finding that several synthesized derivatives demonstrated significant antiexudative properties when compared to the reference drug diclofenac sodium (Chalenko et al., 2019).
Antimicrobial Screening
- A study by MahyavanshiJyotindra et al. (2011) synthesized and evaluated the antimicrobial properties of this compound derivatives. These compounds showed promising in-vitro antibacterial, antifungal, and anti-tuberculosis activities (MahyavanshiJyotindra et al., 2011).
Dinuclear Cobalt and Nickel Complexes
- Fang et al. (2019) explored the use of a derivative of N-(2,4-dimethylphenyl)-2-{[5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in synthesizing dinuclear cobalt and nickel complexes. These complexes demonstrated strong urease inhibitory activities, which could have implications for various biochemical applications (Fang et al., 2019).
Antiviral and Virucidal Activity
- Wujec et al. (2011) synthesized 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives, closely related to the compound , and assessed their antiviral and virucidal activities. Some of these derivatives showed potential in reducing viral replication of human adenovirus type 5 and ECHO-9 virus (Wujec et al., 2011).
Anti-inflammatory Activity and QSAR Study
- Research by Sachdeva et al. (2013) focused on synthesizing compounds derived from a variant of this compound to develop better anti-inflammatory agents. The study also included a QSAR (Quantitative Structure-Activity Relationship) analysis of these compounds (Sachdeva et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Future directions could involve further studies to fully understand the compound’s properties, potential uses, and effects. This could include more in-depth studies on its mechanism of action, potential applications in medicine or industry, and long-term effects on human health and the environment .
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6OS/c1-15-8-9-17(16(2)13-15)23-19(28)14-29-21-25-24-20(18-7-3-4-10-22-18)27(21)26-11-5-6-12-26/h3-13H,14H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEGVYYLUIQDFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(1-cyanocycloheptyl)-2-{2-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B3010381.png)
![(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine](/img/structure/B3010382.png)
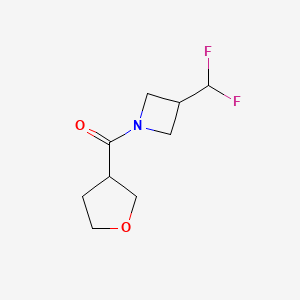
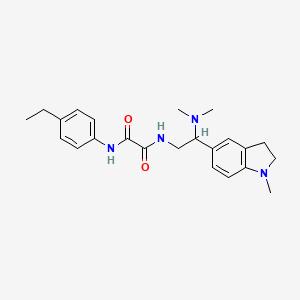
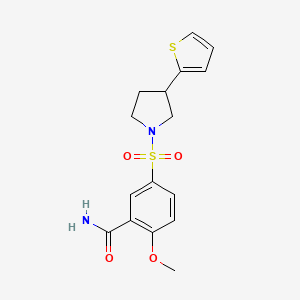
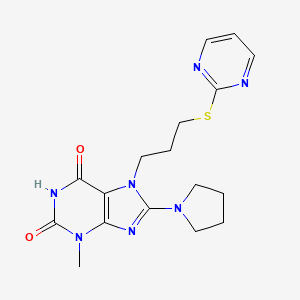

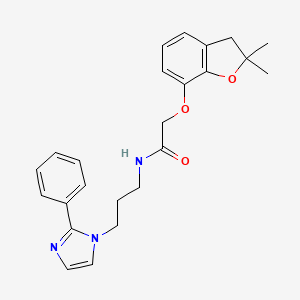

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-9H-xanthene-9-carboxamide](/img/structure/B3010398.png)
